molecular formula C12H13F3N6O3 B10946612 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide

Cat. No.: B10946612
M. Wt: 346.27 g/mol
InChI Key: UBJDEDRGJFBBPZ-UHFFFAOYSA-N
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Description

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide is a complex organic compound that features two pyrazole rings, each substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings, nitration, and subsequent functionalization to introduce the trifluoromethyl and propanamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the choice of raw materials, reaction conditions, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both nitro and trifluoromethyl groups, along with the propanamide linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13F3N6O3

Molecular Weight

346.27 g/mol

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide

InChI

InChI=1S/C12H13F3N6O3/c1-5-9(10(19-18-5)12(13,14)15)17-11(22)7(3)20-6(2)8(4-16-20)21(23)24/h4,7H,1-3H3,(H,17,22)(H,18,19)

InChI Key

UBJDEDRGJFBBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)NC(=O)C(C)N2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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